![molecular formula C13H10 B14761164 1H-Cyclopenta[A]azulene CAS No. 248-11-3](/img/structure/B14761164.png)
1H-Cyclopenta[A]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Cyclopenta[A]azulene is a polycyclic aromatic hydrocarbon that consists of a fused five-membered ring and a seven-membered ring. This compound is known for its unique structural features and distinct electronic properties, which make it an interesting subject of study in various fields of chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Cyclopenta[A]azulene can be synthesized through various methods. One common approach involves the cyclization of azulene derivatives. For instance, the reaction of azulene-2-carboxylic acid with acetylenes in the presence of catalysts and oxidants can lead to the formation of this compound . Another method involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials, which react with olefins, active methylenes, enamines, and silyl enol ethers to produce azulene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Cyclopenta[A]azulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in both electrophilic and nucleophilic reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed for reduction reactions.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield various hydrogenated derivatives .
Applications De Recherche Scientifique
1H-Cyclopenta[A]azulene has a wide range of applications in scientific research:
Mécanisme D'action
1H-Cyclopenta[A]azulene can be compared with other similar compounds, such as naphthalene and azulene. While naphthalene consists of two fused six-membered rings, azulene has a structure similar to this compound but with different electronic properties. The unique combination of a five-membered ring and a seven-membered ring in this compound sets it apart from these compounds and contributes to its distinct reactivity and applications .
Comparaison Avec Des Composés Similaires
- Naphthalene
- Azulene
- Cyclopenta[b]naphthalene
Propriétés
Numéro CAS |
248-11-3 |
|---|---|
Formule moléculaire |
C13H10 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1H-cyclopenta[a]azulene |
InChI |
InChI=1S/C13H10/c1-2-5-10-9-11-6-4-8-13(11)12(10)7-3-1/h1-5,7-9H,6H2 |
Clé InChI |
MOCUXCSNYDMJPJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=C3C=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


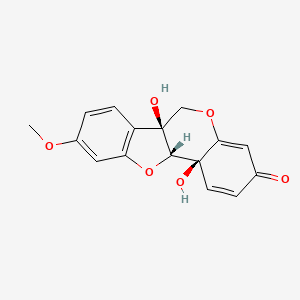

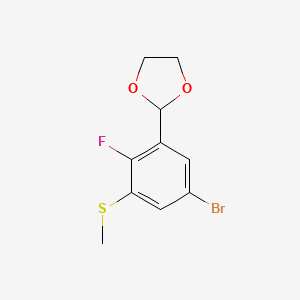

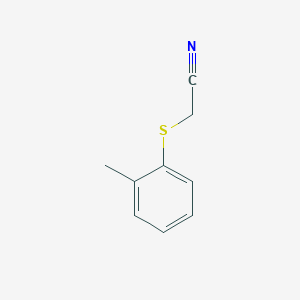
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
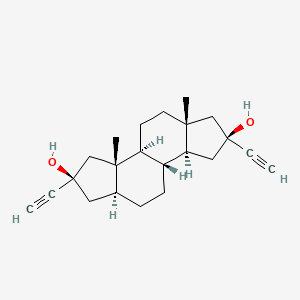
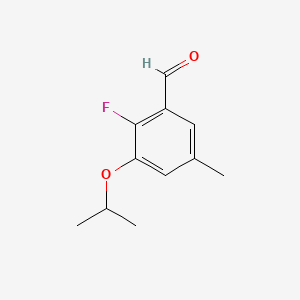
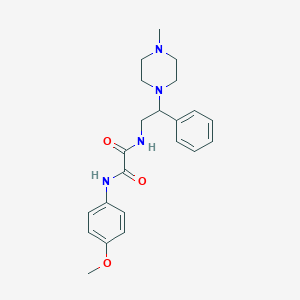
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
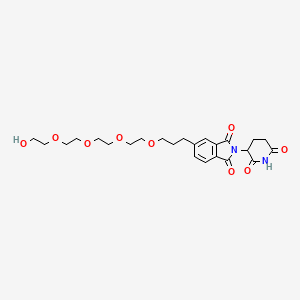
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)
